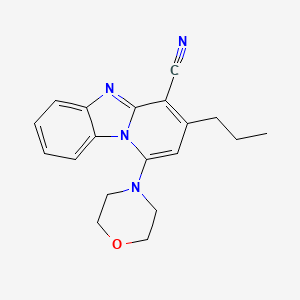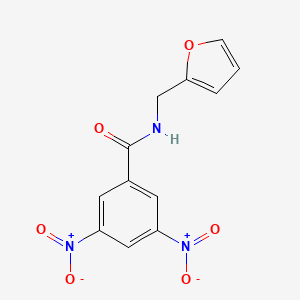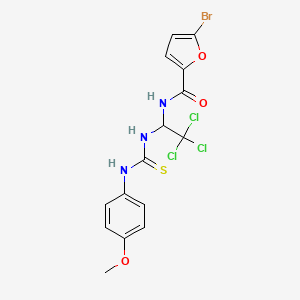
5-Bromo-N-(2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-(2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide is a complex organic compound with the molecular formula C15H13BrCl3N3O3S. It is primarily used for research purposes in the field of chemistry, particularly in the synthesis of heterocyclic building blocks .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
the general approach would involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and consistency .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N-(2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
5-Bromo-N-(2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: Limited use in industrial applications, primarily focused on research and development.
Mecanismo De Acción
The mechanism of action for 5-Bromo-N-(2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide is not well-documented. its structure suggests potential interactions with various molecular targets, including enzymes and receptors. The pathways involved would likely depend on the specific biological context and the presence of other interacting molecules .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1,2,3-trichlorobenzene: Used as an intermediate in the synthesis of other compounds.
2-phenyl-N-(2,2,2-trichloro-1-(3-methoxyphenyl)carbamothioylamino)ethyl)acetamide: Similar structure with different functional groups.
Uniqueness
5-Bromo-N-(2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide is unique due to its combination of bromine, trichloroethyl, and thioureido groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for research in various fields .
Propiedades
Número CAS |
303062-28-4 |
|---|---|
Fórmula molecular |
C15H13BrCl3N3O3S |
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
5-bromo-N-[2,2,2-trichloro-1-[(4-methoxyphenyl)carbamothioylamino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H13BrCl3N3O3S/c1-24-9-4-2-8(3-5-9)20-14(26)22-13(15(17,18)19)21-12(23)10-6-7-11(16)25-10/h2-7,13H,1H3,(H,21,23)(H2,20,22,26) |
Clave InChI |
PGFZUCJHPOZAAR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



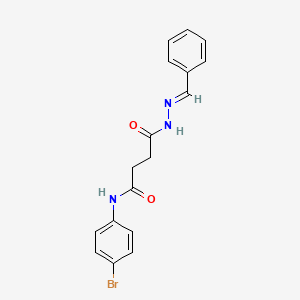
![Dimethyl 5-({[4-chloro-3-({3-[2-(octadecyloxy)phenyl]-3-oxopropanoyl}amino)phenyl]sulfonyl}amino)isophthalate](/img/structure/B11993253.png)


![(5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11993269.png)
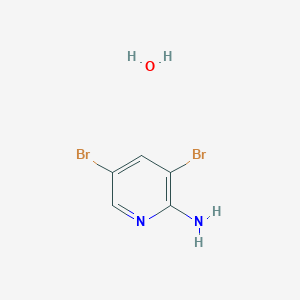
![5-(2,4-Dichlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993274.png)
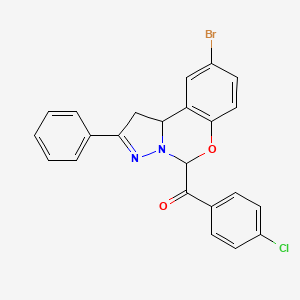

![ethyl 6-bromo-5-hydroxy-1-methyl-2-{[methyl(phenyl)amino]methyl}-1H-indole-3-carboxylate](/img/structure/B11993283.png)
